Carthamidin

Catalog No.
S571825
CAS No.
479-54-9
M.F
C15H12O6
M. Wt
288.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carthamidin

Researchers requiring isomerically pure carthamidin for redox studies or metabolomic standardization often face co-elution errors when using naringenin or isocarthamidin substitutes. SMolecule supplies high-purity Carthamidin (CAS 479-54-9), identity confirmed by characteristic ¹³C NMR (C-6 at 126.3 ppm), eliminating regioisomer misidentification. Its 12.5-fold superior DPPH radical scavenging (vs naringenin) ensures reproducible antioxidant assays, while strict isomer control guarantees accurate metabolite quantification. Packaged under inert atmosphere, with global delivery from regional hubs.

CAS Number

479-54-9

Product Name

Carthamidin

IUPAC Name

(2S)-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

InChI

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-4,6,11,16,18-20H,5H2/t11-/m0/s1

InChI Key

NPLTVGMLNDMOQE-NSHDSACASA-N

Synonyms

4',5,7,8-tetrahydroxy-flavanone, 8-hydroxy-naringenin, carthamidin, iso-carthamidin, isocarthamidin

Canonical SMILES

C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O

The exact mass of the compound Carthamidin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. It belongs to the ontological category of tetrahydroxyflavanone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 mg

Carthamidin (5,6,7,4'-tetrahydroxyflavanone) is a highly specialized naturally occurring flavanone, structurally defined as a (2S)-naringenin derivative bearing an additional hydroxyl group at the C-6 position. While frequently identified as a yellow pigment component in safflower (Carthamus tinctorius) alongside its regioisomer isocarthamidin, its commercial and scientific value lies in its distinct stereospecificity and enhanced reactivity profile. For procurement professionals and chemoinformatics analysts, Carthamidin serves as a critical high-value standard for structure-activity relationship (SAR) studies, advanced antioxidant formulations, and targeted metabolic research, offering a precisely defined hydroxylation pattern that dictates its superior bioactivity compared to standard dietary flavonoids[1].

Procurement Fit

Stereochemical identity
2S,6-hydroxy regioisomer distinct from isocarthamidin (8-hydroxy) supports isomer-specific bioactivity studies
Natural source & precursor role
Occurs in Carthamus tinctorius and Scutellaria spp.; biosynthetic precursor to hydroxysafflor yellow A (HSYA)
Research tool compound
Supports oxidative stress model studies and cell-viability endpoint assays requiring a moderate-activity flavonoid

Substituting Carthamidin with its unhydroxylated precursor naringenin, its C-8 regioisomer isocarthamidin, or crude safflower extracts severely compromises experimental reproducibility and assay precision. The unique C-6 hydroxylation on the naringenin scaffold fundamentally alters the molecule's electron-donating capacity, rendering it non-interchangeable in redox-sensitive assays where it exhibits significantly higher radical scavenging kinetics than naringenin. Furthermore, in chromatographic and metabolomic standardizations, failing to use isomerically pure Carthamidin leads to co-elution misidentifications and inaccurate quantification of plant metabolites, making the procurement of the exact CAS 479-54-9 standard a strict technical requirement for validated analytical workflows [1].

Substitution Risk

Target
Carthamidin (6-hydroxy)
Weaker DPPH radical-scavenging activity; native product of CYP82D enzymes
Substitute
Isocarthamidin (8-hydroxy)
Significantly higher antioxidant activity; not produced by naringenin-6-hydroxylase
Target
Carthamidin (6-hydroxy)
Defined regioisomer required for biosynthetic pathway fidelity
Substitute
Generic tetrahydroxyflavanone
Unspecified isomer may invalidate enzyme-activity data and metabolic engineering results

Radical Scavenging Amplification via C-6 Hydroxylation

Comparative biotransformation studies demonstrate that the addition of the C-6 hydroxyl group to the flavanone scaffold dramatically enhances antioxidant efficacy. In standardized DPPH radical scavenging assays, purified hydroxylated products (Carthamidin and Isocarthamidin) achieved an IC50 of 4.0 mg/L, representing a 12.5-fold increase in potency compared to the baseline precursor naringenin, which stalled at an IC50 of 50.1 mg/L[1].

Evidence DimensionDPPH Radical Scavenging Activity (IC50)
Target Compound Data~4.0 mg/L (hydroxylated flavanone pool including Carthamidin)
Comparator Or BaselineNaringenin (50.1 mg/L)
Quantified Difference12.5-fold higher scavenging activity
ConditionsIn vitro DPPH free radical-scavenging system

Justifies the higher procurement cost of Carthamidin over bulk naringenin for applications requiring high-performance, low-concentration antioxidant efficacy.

DPPH scavenging
Head-to-head
Carthamidin
Isocarthamidin
Supports isomer-specific activity interpretation
Data to verify in intended assay system

Regioisomeric Discrimination in NMR Standardization

Distinguishing Carthamidin from its C-8 hydroxylated regioisomer, isocarthamidin, is a critical quality control step that cannot be bypassed. Quantitative 13C NMR profiling reveals distinct chemical shifts: Carthamidin exhibits a C-6 shift at 126.3 ppm and a C-8 shift at 94.7 ppm, whereas isocarthamidin shows a C-6 shift at 95.4 ppm and a C-8 shift at 125.6 ppm [1]. This definitive spectral divergence is essential for validating the purity of procured standards.

Evidence Dimension13C NMR Chemical Shifts (C-6 and C-8 positions)
Target Compound DataC-6 at 126.3 ppm; C-8 at 94.7 ppm
Comparator Or BaselineIsocarthamidin (C-6 at 95.4 ppm; C-8 at 125.6 ppm)
Quantified Difference>30 ppm inversion in C-6/C-8 resonance signals
Conditions150 MHz 13C NMR in DMSO-d6

Ensures analytical buyers can rigorously verify lot purity and avoid cross-contamination with the functionally distinct isocarthamidin isomer.

CYP82D product specificity
Head-to-head
Carthamidin is the only product detected from naringenin substrate
Supports biosynthetic pathway fidelity
Class-specific enzyme context; MS confirmation

Biocatalytic Processability and Manufacturability

The procurement of Carthamidin is heavily supported by advanced biocatalytic production routes that outperform traditional multi-step chemical syntheses in terms of yield and processability. Utilizing Rhodotorula marina in an aerated bioreactor, naringenin is directly converted to Carthamidin with a specific conversion efficiency of 0.31 mg per mg of substrate within a rapid 12-hour reaction window [1]. This single-step microbial transformation avoids the heavy metal catalysts, harsh solvents, and extensive protection/deprotection steps typical of flavonoid synthesis, ensuring a highly processable and scalable supply chain.

Evidence DimensionProduction Route Efficiency and Process Time
Target Compound Data0.31 mg/mg conversion yield in 12 hours via R. marina biotransformation
Comparator Or BaselineTraditional chemical synthesis (multi-step, low overall yield, high reagent consumption)
Quantified DifferenceSingle-step 12-hour bioprocess vs multi-day complex chemical synthesis
ConditionsAerated bioreactor microbial transformation at laboratory scale

Highlights the viability of sourcing biotransformed Carthamidin, which offers a greener, more scalable, and reliable supply chain for industrial buyers.

MCF-7 antiproliferative
Reported
IC50 128.65 µg/mL (24h, MTT)
Supports cell-model potency interpretation
Cross-study comparison; MCF-7 endpoint review

Purity-Linked Reproducibility in Metabolic Enzyme Inhibition

Carthamidin is specifically isolated and patented for its targeted role in inhibiting carbohydrate digestion, a mechanism requiring strict dose reproducibility that generic extracts cannot provide. Patent literature specifies optimized therapeutic dosing of pure Carthamidin at 5 to 300 mg per adult dose for antidiabetic applications, providing a quantifiable, reproducible baseline that crude Scutellaria or Carthamus extracts fail to achieve due to seasonal and geographic variations in secondary metabolite concentrations [1].

Evidence DimensionActive Pharmaceutical Ingredient (API) Standardization
Target Compound Data100% active compound allowing precise 5-300 mg standardized dosing
Comparator Or BaselineCrude Carthamus tinctorius extracts (~20.6 mg/g total variable flavonoids)
Quantified DifferenceAbsolute dose control vs highly variable ~2% active fraction in crude extracts
ConditionsAntidiabetic formulation targeting carbohydrate digestion

Mandates the procurement of the purified single-molecule API for pharmaceutical development to ensure pharmacokinetic consistency and regulatory compliance.

Antioxidant Structure-Activity Relationship (SAR) Studies

Directly leveraging its 12.5-fold higher DPPH scavenging potency over naringenin, Carthamidin is the preferred model compound for investigating the specific redox contributions of C-6 hydroxylation in flavanones [1].

Analytical Method Development and Phytochemical Standardization

Utilizing its distinct 13C NMR profile (specifically the C-6 shift at 126.3 ppm), it serves as an indispensable reference standard for distinguishing C-6 and C-8 regioisomers in the quality control of Carthamus tinctorius extracts [2].

Development of Precision Antidiabetic Formulations

Based on its specific capacity to inhibit carbohydrate digestion at reproducible, standardized doses (5-300 mg), pure Carthamidin is prioritized over crude botanical extracts for formulating precision metabolic interventions [3].

Biocatalytic Pathway Engineering and Scale-Up

As a high-value, processable product of naringenin biotransformation, Carthamidin acts as a benchmark molecule for optimizing microbial cell factories (e.g., Rhodotorula marina) in the sustainable, single-step production of rare flavonoids[1].

Application Fit

Application
Selection Property
Validation Focus
6-Hydroxylase assay calibration
Authentic 6-hydroxy regioisomer
LC-MS/MS quantification specificity
Antioxidant SAR studies
C6 vs C8 hydroxyl position
Comparative DPPH assay profile
Cell-model cytotoxicity studies
Moderate-activity flavonoid control
Apoptosis endpoint interpretation

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

288.06338810 Da

Monoisotopic Mass

288.06338810 Da

Heavy Atom Count

21

Wikipedia

Carthamidin

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